molecular formula C10H10O4 B589173 Meconin-d3 CAS No. 29809-15-2

Meconin-d3

Cat. No. B589173
CAS RN: 29809-15-2
M. Wt: 197.204
InChI Key: ORFFGRQMMWVHIB-BMSJAHLVSA-N
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Description

Meconin-d3 is the deuterium labeled Meconine . Meconine is an endogenous metabolite . It is intended for use as an internal standard for the quantification of meconin by GC- or LC- mass spectrometry . Meconin, a noscapine metabolite, is a urinary detection marker for illicit opiate misuse .


Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular weight of Meconin-d3 is 197.20 . The molecular formula is C10H7D3O4 . The SMILES representation is O(C([2H])([2H])[2H])C1=C2C(=CC=C1OC)COC2=O .


Physical And Chemical Properties Analysis

Meconin-d3 is a crystalline solid . It is soluble in DMF and DMSO . The λmax is 211, 309 nm .

Scientific Research Applications

Vitamin D Metabolism and Mechanism of Action

1,25-Dihydroxvitamin D3 [1,25(OH)2D3], the hormonally active form of vitamin D, involves a genomic mechanism through the binding of the 1,25(OH)2D3 activated vitamin D receptor/retinoic X receptor (VDR/RXR) complex to specific DNA sequences. This complex plays a crucial role in gene regulation, influencing a variety of cellular functions, including calcium and phosphorous metabolism, as well as immunomodulatory effects in certain autoimmune diseases (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).

Physiologic Features and Functions

Vitamin D3, a prohormone produced in the skin, must undergo metabolic transformation to its active forms, including 1α,25-dihydroxyvitamin D3, to function effectively. It acts via a nuclear receptor to regulate various bodily functions such as calcium absorption and mobilization, phosphate absorption, and noncalcemic functions, including immune modulation (DeLuca, 2004).

Antiproliferative Effects on Cancer Cells

The biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (VD), demonstrates antiproliferative effects on both normal human melanocytes and malignant melanoma cell lines. Research indicates that VD and its analogues, such as EB1089 and CB1093, induce apoptosis in specific melanoma cell lines, suggesting potential therapeutic applications in treating certain types of melanoma (Danielsson, Fehsel, Polly, & Carlberg, 1998).

Cardiovascular Effects

1,25(OH)2 Vitamin D3 (VD3) and retinoic acid (RA) have been shown to suppress various phenotypic correlates of endothelin-induced hypertrophy in cultured neonatal rat cardiac ventriculocytes. These findings suggest potential applications in modulating hypertrophic processes and probing the molecular mechanisms underlying such conditions (Wu, Garami, Cheng, & Gardner, 1996).

Chemopreventive Effects on Colorectal Neoplasia

A study highlighted the synergistic chemopreventive effects of vitamin D3 and metformin against early colon neoplasia development. The combined use of these agents demonstrated more pronounced effects in reducing aberrant crypt foci and tumor numbers in the colon than either agent alone, suggesting a potential strategy for colorectal cancer prevention (Li et al., 2014).

Modulation of Mesenchymal Stromal/Stem Cells

Vitamin D3 stimulates proliferation capacity, expression of pluripotency markers, and osteogenesis in human bone marrow mesenchymal stromal/stem cells. This indicates its potential in regenerative medicine and the modulation of cellular regenerative potential (Borojevic et al., 2022).

Safety And Hazards

Meconin-d3 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFFGRQMMWVHIB-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(COC2=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC2=C1C(=O)OC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857950
Record name 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meconin-d3

CAS RN

29809-15-2
Record name 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
K Usui, E Kubota, H Kobayashi, Y Fujita… - … of Pharmaceutical and …, 2023 - Elsevier
… An MRM transition of 162 > 104, CE 5 V, was used for meconin-d3 (internal standard). All experiments were conducted in the positive mode. The identification criteria used (retention …
Number of citations: 4 www.sciencedirect.com

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